

spectroscopic data (NMR, IR, MS) of ethyl 2-piperidylacetate

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Compound of Interest

Compound Name: *2-Piperidylacetic Acid*

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An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-Piperidylacetate

Introduction

Ethyl 2-piperidylacetate is a heterocyclic compound incorporating a piperidine ring and an ethyl acetate functional group. As a substituted piperidine, it belongs to a class of compounds of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in numerous pharmaceuticals and natural alkaloids.^[1] The precise structural elucidation of such molecules is paramount for confirming synthesis, ensuring purity, and understanding their chemical behavior. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.

This guide provides a comprehensive analysis of the expected spectroscopic data for ethyl 2-piperidylacetate. While a complete, published experimental dataset for this specific molecule is not readily available in public databases, this document leverages foundational spectroscopic principles and extensive data from analogous structures to present a robust, predictive characterization. This approach serves as a field-proven methodology for researchers engaged in the synthesis and analysis of novel chemical entities.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is essential for interpreting spectroscopic data. The structure of ethyl 2-piperidylacetate is presented below with a systematic numbering

scheme that will be used for spectral assignments throughout this guide.

Figure 1: Molecular structure of ethyl 2-piperidylacetate with atom numbering for NMR assignments.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, a definitive structural assignment can be made.

Proton (^1H) NMR Spectroscopy

The ^1H NMR spectrum of ethyl 2-piperidylacetate is predicted to show distinct signals for the piperidine ring protons, the secondary amine proton (N-H), and the protons of the ethyl acetate side chain. The protons on the piperidine ring, particularly those on C2, C3, C5, and C6, are diastereotopic, leading to complex splitting patterns.

Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

Atom	Predicted δ (ppm)	Multiplicity	Integration	Rationale and Notes
H1 (N-H)	1.5 - 2.5	broad singlet (br s)	1H	<p>Chemical shift is variable and depends on concentration and solvent.</p> <p>Broadening is due to quadrupole relaxation and potential chemical exchange.</p>
H2	2.9 - 3.1	multiplet (m)	1H	<p>Alpha to nitrogen and the acetate substituent, resulting in a downfield shift.</p> <p>Complex splitting due to coupling with H3 and H7 protons.</p>
H6	2.9 - 3.1 (ax), 2.5 - 2.7 (eq)	multiplet (m)	2H	Protons alpha to nitrogen are deshielded. Axial and equatorial protons are chemically non-equivalent.
H7	2.4 - 2.6	doublet of doublets (dd)	2H	Methylene protons adjacent to the chiral center (C2) and the carbonyl

Atom	Predicted δ (ppm)	Multiplicity	Integration	Rationale and Notes
				group. They are diastereotopic and will appear as a complex multiplet, likely an AB quartet further split by H2.
H10	4.10 - 4.25	quartet (q)	2H	Methylene protons of the ethyl ester group, deshielded by the adjacent oxygen. Split by the three protons of C11.[2][3][4]
H3, H4, H5	1.2 - 1.8	multiplet (m)	6H	Protons on the saturated carbon framework of the piperidine ring. Significant signal overlap is expected in this region.

| H11 | 1.20 - 1.35 | triplet (t) | 3H | Methyl protons of the ethyl ester group, split by the two protons of C10.[2][4] |

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of ethyl 2-piperidylacetate in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.

- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg30').
 - Spectral Width: ~16 ppm (centered around 6 ppm).
 - Acquisition Time: ~2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64 scans, depending on sample concentration.
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

Carbon-13 (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are highly indicative of the electronic environment of each carbon.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Atom	Predicted δ (ppm)	Rationale and Notes
C8 (C=O)	172 - 175	The carbonyl carbon of the ester functional group is significantly deshielded and appears far downfield. [5]
C10 (-OCH ₂ -)	60 - 62	The methylene carbon of the ethyl ester, bonded to oxygen, is deshielded. [6]
C2	58 - 61	Carbon alpha to the nitrogen and bearing the substituent. Its chemical shift is influenced by both groups.
C6	46 - 49	Carbon alpha to the secondary amine nitrogen.
C7	41 - 44	Methylene carbon alpha to the carbonyl group.
C3, C5	25 - 32	Saturated carbons beta to the nitrogen atom.
C4	24 - 27	Saturated carbon gamma to the nitrogen atom.

| C11 (-CH₃) | 14 - 15 | The terminal methyl carbon of the ethyl group, appearing in the typical upfield aliphatic region. [6] |

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection (~100 MHz for a 400 MHz instrument).

- Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30').
 - Spectral Width: ~240 ppm (centered around 100 ppm).
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2 seconds.
- Processing: Apply Fourier transformation with exponential line broadening, phase correction, and baseline correction. Calibrate the spectrum using the CDCl_3 solvent peak ($\delta \approx 77.16$ ppm).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies. For ethyl 2-piperidylacetate, the most prominent features will be from the N-H bond of the secondary amine and the C=O bond of the ester.

Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Notes
3300 - 3350	N-H stretch	Weak to Medium	Characteristic of a secondary amine. The peak is typically sharper than an O-H stretch.[7][8]
2850 - 2960	C-H stretch (sp ³)	Strong	Aliphatic C-H stretching from the piperidine ring and ethyl acetate side chain.
1735 - 1750	C=O stretch	Strong, Sharp	A strong absorption in this region is definitive for the carbonyl group of a saturated aliphatic ester.[3][9]
1150 - 1250	C-O stretch	Strong	Asymmetric C-O-C stretching of the ester group.

| 1020 - 1250 | C-N stretch | Medium | Aliphatic amine C-N stretching.[8] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- Sample Preparation: No specific preparation is needed for a liquid sample. Place a single drop of neat ethyl 2-piperidylacetate directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
- Acquisition Parameters:

- Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
- Sample Scan: Acquire the sample spectrum over a range of 4000-600 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
- Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides critical information about a molecule's mass and its fragmentation pattern, which aids in structural confirmation. Under electron ionization (EI), ethyl 2-piperidylacetate will produce a molecular ion and several characteristic fragment ions.

Predicted Mass Spectrometry Data (Electron Ionization)

- Molecular Formula: C₉H₁₇NO₂
- Molecular Weight: 171.24 g/mol
- Molecular Ion (M⁺): m/z 171

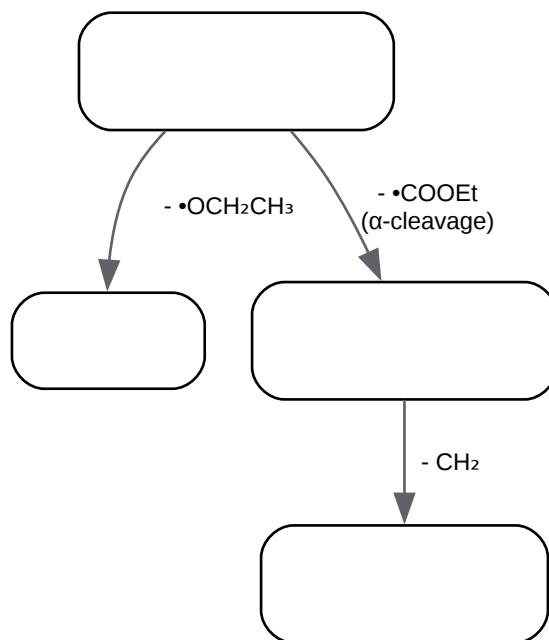
Major Predicted Fragment Ions

m/z	Proposed Fragment Structure	Fragmentation Pathway
171	$[\text{C}_9\text{H}_{17}\text{NO}_2]^{+}$	Molecular Ion (M^{+})
126	$[\text{M} - \text{OCH}_2\text{CH}_3]^{+}$	Loss of the ethoxy radical from the ester. [10]
98	$[\text{C}_6\text{H}_{12}\text{N}]^{+}$	Alpha-cleavage of the C2-C7 bond, retaining the piperidine ring with a methylene group. A very common pathway for substituted piperidines.
84	$[\text{C}_5\text{H}_{10}\text{N}]^{+}$	Alpha-cleavage adjacent to the nitrogen within the ring, leading to the loss of the ethyl acetate side chain and subsequent rearrangement.

| 70 | $[\text{C}_4\text{H}_8\text{N}]^{+}$ | Further fragmentation of the piperidine ring. |

Fragmentation Workflow

The fragmentation of ethyl 2-piperidylacetate is initiated by the removal of an electron, typically from the nitrogen lone pair, to form the molecular ion. The subsequent fragmentation is directed by the charge localization and the relative stability of the resulting cations and neutral species.



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Figure 2: Predicted major fragmentation pathways for ethyl 2-piperidylacetate under electron ionization.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of ethyl 2-piperidylacetate ($\sim 100 \mu\text{g/mL}$) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 40 to 400.
- Data Analysis: Identify the peak corresponding to ethyl 2-piperidylacetate in the total ion chromatogram (TIC) and analyze its corresponding mass spectrum to identify the molecular ion and key fragment ions.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the identification and structural confirmation of ethyl 2-piperidylacetate. By integrating predicted data from ^1H NMR, ^{13}C NMR, IR, and MS, researchers can confidently characterize this compound and its analogs. The causality-driven explanations for spectral features and the detailed experimental protocols offer a practical and scientifically rigorous approach for professionals in chemical synthesis and drug development. This predictive methodology underscores the power of foundational spectroscopic knowledge in modern chemical research, enabling the confident characterization of novel molecules even in the absence of pre-existing library data.

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